molecular formula C12H18ClNO B13347853 Ethyl 3-(m-tolyl)propanimidate hydrochloride

Ethyl 3-(m-tolyl)propanimidate hydrochloride

Cat. No.: B13347853
M. Wt: 227.73 g/mol
InChI Key: GKDRDHOKRSYTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(m-tolyl)propanimidate hydrochloride is an organic compound with the molecular formula C12H18ClNO. It is a hydrochloride salt of ethyl 3-(m-tolyl)propanimidate, which is used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(m-tolyl)propanimidate hydrochloride typically involves the reaction of m-tolylacetonitrile with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(m-tolyl)propanimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidates or other derivatives.

Scientific Research Applications

Ethyl 3-(m-tolyl)propanimidate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(m-tolyl)propanimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The imidate group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(m-tolyl)propanimidate hydrochloride can be compared with other similar compounds such as ethyl 3-(p-tolyl)propanimidate hydrochloride and ethyl 3-(o-tolyl)propanimidate hydrochloride. These compounds have similar structures but differ in the position of the methyl group on the aromatic ring. The unique position of the methyl group in this compound can influence its reactivity and applications, making it distinct from its isomers.

List of Similar Compounds

  • Ethyl 3-(p-tolyl)propanimidate hydrochloride
  • Ethyl 3-(o-tolyl)propanimidate hydrochloride
  • Ethyl 3-(m-tolyl)propanoate hydrochloride

These compounds share similar chemical properties but may have different reactivity and applications based on their structural differences.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

ethyl 3-(3-methylphenyl)propanimidate;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11;/h4-6,9,13H,3,7-8H2,1-2H3;1H

InChI Key

GKDRDHOKRSYTAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC1=CC=CC(=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.